N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide
Description
N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, a phenyl group substituted with a cyclopentylsulfamoyl moiety, and a carboxamide group, making it a unique molecule with potential pharmacological and chemical properties.
Properties
IUPAC Name |
N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17(20-12-4-1-5-13-20)18-14-8-10-16(11-9-14)24(22,23)19-15-6-2-3-7-15/h8-11,15,19H,1-7,12-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXMOQJVDGMQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Cyclopentylsulfamoyl Moiety: This step involves sulfonation reactions where cyclopentylsulfonyl chloride reacts with the phenyl group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or carboxamides.
Scientific Research Applications
N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclohexylsulfamoyl-phenyl)-acetamide
- N-(4-diethylsulfamoyl-phenyl)-acetamide
- N-(4-heptylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide is unique due to its specific structural features, such as the cyclopentylsulfamoyl group and the piperidine ring. These features contribute to its distinct chemical and pharmacological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
